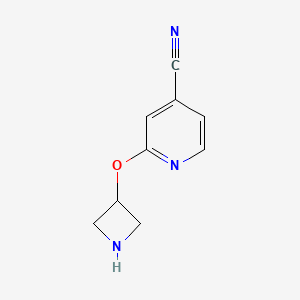

2-(Azetidin-3-yloxy)isonicotinonitrile

Description

Properties

IUPAC Name |

2-(azetidin-3-yloxy)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-4-7-1-2-12-9(3-7)13-8-5-11-6-8/h1-3,8,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKFDOPNAWDHPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(Azetidin-3-yloxy)isonicotinonitrile typically involves two main steps:

Formation of the azetidine ring : Azetidine rings are commonly synthesized via cyclization reactions or the Kinugasa reaction, which involves the formation of the four-membered nitrogen-containing ring from appropriate precursors.

Attachment to isonicotinonitrile : The azetidine moiety is then linked to the 2-position of isonicotinonitrile through an ether bond (–O– linkage), usually via nucleophilic substitution or coupling reactions.

Azetidine Ring Formation Methods

Several established methods for azetidine ring construction are relevant:

Cyclization Reactions : Intramolecular cyclization of amino alcohols or haloamines can yield azetidine rings. For example, a 3-halo-1-aminopropanol precursor can undergo base-promoted cyclization to form the azetidine ring.

Kinugasa Reaction : This copper-catalyzed reaction between nitrones and alkynes can form β-lactams and azetidine derivatives under specific conditions.

Rhodium-Catalyzed C–C Bond Cleavage/Coupling : Research shows that rhodium complexes can catalyze C–C bond cleavage and coupling in azetidine derivatives, which may be adapted for functionalizing azetidine rings or attaching them to aromatic systems.

Purification and Characterization

Purification : Standard purification techniques include column chromatography using silica gel with appropriate eluents (e.g., hexane/ethyl acetate mixtures).

Characterization : Confirmation of structure is typically done by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presence of the azetidine ring and nitrile group can be confirmed by characteristic NMR signals and IR absorption bands (e.g., nitrile stretch near 2200 cm⁻¹).

Summary Table of Key Preparation Aspects

| Aspect | Details |

|---|---|

| Molecular Formula | C9H9N3O |

| Molecular Weight | 175.19 g/mol |

| Key Starting Materials | 2-Haloisonicotinonitrile, azetidin-3-ol or haloamine precursors |

| Ring Formation Methods | Cyclization reactions, Kinugasa reaction, Rhodium-catalyzed coupling |

| Reaction Conditions | Base-promoted substitution, heating (60–130°C), inert atmosphere |

| Purification | Column chromatography |

| Characterization | NMR, IR, MS |

Research Findings and Notes

The azetidine ring is a strained four-membered ring, and its formation requires careful control of reaction conditions to prevent ring opening or side reactions.

The ether linkage to the pyridine ring is typically formed via nucleophilic substitution, which is facilitated by the electron-deficient nature of the pyridine ring bearing a nitrile substituent.

Rhodium-catalyzed methods offer advanced routes for functionalization but require specialized catalysts and may be more suitable for complex derivatives rather than initial synthesis.

No direct, detailed published protocol for the preparation of this compound was found in standard chemical databases or literature, but the outlined methods represent the best practices based on related chemical syntheses.

Chemical Reactions Analysis

Types of Reactions: 2-(Azetidin-3-yloxy)isonicotinonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.

Biology: The compound has been investigated for its biological activity, including potential antimicrobial and antifungal properties.

Medicine: Research has explored its use as a precursor for pharmaceuticals, particularly in the development of new drugs targeting various diseases.

Industry: Its unique chemical properties make it valuable in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 2-(Azetidin-3-yloxy)isonicotinonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(Azetidin-3-yloxy)isonicotinonitrile with three structurally related compounds, focusing on molecular features, docking performance, and biological activity. Data are derived from computational studies, patent literature, and molecular docking results.

Table 1: Structural and Functional Comparison

Key Findings :

Binding Affinity :

- The azetidine-substituted compound exhibits a lower predicted binding affinity (ΔG = -8.2 kcal/mol) compared to Compound 50D (ΔG = -9.1 kcal/mol), which features bulkier fluorinated pyrrolidine and oxetane-piperidine groups. This suggests that larger substituents enhance target engagement, likely due to increased hydrophobic interactions or π-stacking .

- The absence of experimental docking data for the azetidine derivative in the patent literature () limits direct biological comparisons with triazole- or sulfonamide-containing analogs.

Solubility and Bioavailability: this compound has moderate solubility (LogS = -3.5), outperforming sulfonamide derivatives (LogS = -6.1) due to the azetidine's smaller ring size and reduced steric hindrance. However, Compound 50D’s fluorinated substituents further reduce solubility (LogS = -4.2), highlighting a trade-off between binding affinity and pharmacokinetics .

Structural Flexibility :

- The azetidine ring’s four-membered structure imposes greater rigidity compared to the five-membered pyrrolidine in Compound 50D or the cyclopentyl groups in compounds. This rigidity may limit conformational adaptability but enhance selectivity for specific enzymatic pockets .

Patent Landscape :

- Compounds from prioritize sulfonamide and triazole moieties, which are associated with improved metabolic stability and kinase inhibition. In contrast, the azetidine derivative’s ether linkage may confer unique ADME (absorption, distribution, metabolism, excretion) properties, though this remains underexplored in the literature .

Research Implications

- Therapeutic Potential: The azetidine-substituted compound’s balance of solubility and moderate binding affinity positions it as a candidate for further optimization, particularly in targeting central nervous system (CNS) disorders where smaller, rigid molecules exhibit better blood-brain barrier penetration.

- Limitations : Current data gaps include experimental validation of docking predictions and in vitro toxicity profiles. Comparative studies with pyrrolidine/piperidine analogs (e.g., Compound 50D) are critical to assess clinical viability .

Biological Activity

2-(Azetidin-3-yloxy)isonicotinonitrile is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique azetidine ring structure, which may contribute to its interaction with biological targets.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1341688-81-0

- Molecular Formula : C11H10N2O

- Molecular Weight : 186.21 g/mol

The compound's structure includes an azetidine moiety linked to an isonicotinonitrile group, which could influence its solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The azetidine ring may enhance the compound's binding affinity to target proteins, while the isonicotinonitrile component could play a role in modulating various signaling pathways.

Pharmacological Studies

Recent studies have explored the pharmacological effects of this compound, focusing on its potential as an anti-inflammatory and antimicrobial agent. For instance:

- Anti-inflammatory Activity : Research indicates that this compound may inhibit the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.

- Antimicrobial Properties : Preliminary evaluations have shown that this compound exhibits activity against certain bacterial strains, indicating its potential as a lead compound for antibiotic development.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Anti-inflammatory Effects : A study conducted on animal models demonstrated that administration of this compound significantly reduced markers of inflammation compared to control groups.

- Antimicrobial Testing : In vitro assays revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

Data Table: Biological Activity Summary

| Activity Type | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine levels | |

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Low cytotoxic effects on human cells |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(Azetidin-3-yloxy)isonicotinonitrile in academic settings?

- Methodology : A nucleophilic substitution reaction is commonly employed, where 2-chloroisonicotinonitrile reacts with azetidin-3-ol under basic conditions (e.g., NaH or K₂CO₃ in anhydrous THF or DMF). This approach leverages the reactivity of the chloro group at the 2-position of the pyridine ring, which is susceptible to substitution by oxygen nucleophiles like azetidin-3-ol. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is typically required to isolate the product .

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the nitrile group. Monitor reaction progress via TLC or HPLC to optimize yield.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., azetidine ring integration and pyridine ring shifts).

- X-ray Crystallography : For unambiguous structural determination, as demonstrated in analogous nitrile-containing compounds (e.g., isonicotinonitrile–benzoic acid co-crystals) .

- HPLC : To assess purity (>95% by area normalization) using a C18 column and UV detection at 254 nm .

Q. How should researchers address solubility challenges during biological assays involving this compound?

- Solutions : Use polar aprotic solvents (DMSO, DMF) for stock solutions, followed by dilution in aqueous buffers (e.g., PBS with 0.1% Tween-80). Sonication or mild heating (≤40°C) may aid dissolution. Validate solubility via dynamic light scattering (DLS) to detect aggregation .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activity data for this compound derivatives?

- Approach :

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., cancer vs. non-cancerous) to confirm target specificity.

- Off-Target Screening : Use kinase profiling panels to rule out non-specific inhibition (e.g., FLT3 or PDGFR vs. unrelated kinases) .

- Structural Analog Comparison : Synthesize and test analogs (e.g., 2-(2,6-diazaspiro[3.3]heptan-2-yl)isonicotinonitrile) to isolate the azetidine moiety’s contribution to activity .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Methods :

- DFT Calculations : Predict electronic effects of substituents on nitrile reactivity and metabolic stability.

- Molecular Docking : Simulate binding to tyrosine kinase domains (e.g., PDGFR) to prioritize substituents enhancing binding affinity .

- ADMET Prediction : Use tools like SwissADME to estimate logP, CYP450 interactions, and blood-brain barrier permeability .

Q. What experimental protocols mitigate risks associated with handling nitrile-containing compounds like this compound?

- Safety Measures :

- Ventilation : Use fume hoods for synthesis and handling; monitor airborne exposure limits (ACGIH TLV for nitriles: 2–5 ppm).

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Waste Disposal : Neutralize residues with alkaline hydrogen peroxide before disposal in designated hazardous waste containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.